molecular formula C6H10BrN3 B10906220 3-bromo-1-propyl-1H-pyrazol-4-amine

3-bromo-1-propyl-1H-pyrazol-4-amine

Cat. No.: B10906220
M. Wt: 204.07 g/mol
InChI Key: BLZGSWIZWUAGKT-UHFFFAOYSA-N
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Description

3-bromo-1-propyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1-propyl-1H-pyrazole with amine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

3-bromo-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1H-pyrazol-4-amine
  • 1-propyl-1H-pyrazol-4-amine
  • 3-bromo-1H-pyrazole

Uniqueness

3-bromo-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and propyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

3-bromo-1-propylpyrazol-4-amine

InChI

InChI=1S/C6H10BrN3/c1-2-3-10-4-5(8)6(7)9-10/h4H,2-3,8H2,1H3

InChI Key

BLZGSWIZWUAGKT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)Br)N

Origin of Product

United States

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